Fluoxastrobin

Systemicity Translocation Rainfastness

For researchers requiring a strobilurin fungicide with proven rapid rainfastness and systemic mobility, Fluoxastrobin (CAS 361377-29-9) resolves variability in field performance and translocation efficiency seen with other QoI fungicides. - Rainfast in 15 minutes post-application, minimizing wash-off loss in unpredictable precipitation. - Achieves xylem distribution within 9 hours, ensuring uniform acropetal protection of new tissue. - Extremely low vapor pressure (6×10⁻¹⁰ Pa) supports IPM programs and minimizes off-target drift.

Molecular Formula C21H16ClFN4O5
Molecular Weight 458.8 g/mol
CAS No. 361377-29-9
Cat. No. B1146873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxastrobin
CAS361377-29-9
Synonyms(1E)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-Methyloxime;  Disarm;  HEC 5725;  Fandango; 
Molecular FormulaC21H16ClFN4O5
Molecular Weight458.8 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
InChIInChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3
InChIKeyUFEODZBUAFNAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubilities (20 °C, g/L): dichloromethane >250;  xylene 38.1;  isopropanol 6.7;  n-heptane 0.04
In water, 2.56 mg/L at 20 °C, unbuffered
In water, 2.29 mg/L at 20 °C (pH 7)

Structure & Identifiers


Interactive Chemical Structure Model





Fluoxastrobin Technical Overview


Fluoxastrobin is a synthetic strobilurin fungicide belonging to the dihydro-dioxazine subclass of quinone outside inhibitors (QoI, FRAC Group 11), which acts by binding to the cytochrome bc1 complex Qo site in mitochondrial respiration [1]. Developed by Bayer CropScience and first reported in 1999, it was commercialized in 2004 as a leaf-systemic, translaminar fungicide with both protective and curative activity [2]. As of 2017, its global annual sales exceeded $200 million, with registrations in over 30 countries across more than 40 crops [3].

Mode of action QoI respiration inhibitor (FRAC Group 11); cross-resistance context with G143A mutation
Mobility Leaf-systemic and translaminar distribution profile; reported xylem translocation
Activity window Reported protective and curative activity context in cereal and broad-acre crop models

Why Fluoxastrobin Cannot Be Substituted


Within the strobilurin class, substitution without verification is technically unjustified due to significant quantitative divergence in physicochemical properties, systemic mobility, and environmental fate [1]. Although all strobilurins share the QoI mode of action and face cross-resistance to the G143A cytochrome b mutation [2], substantial differences exist in log P values (affecting lipophilicity and cuticular penetration), aqueous solubility, soil degradation half-lives, and vapor pressure [3]. These differences directly impact field performance parameters including rainfastness, translocation efficiency, and environmental persistence [4]. The following evidence demonstrates where Fluoxastrobin's quantifiable differentiation materially affects selection decisions.

Dimension
Substitution Risk
Lipophilicity profile
Log P differences may shift foliar uptake and cuticular penetration behavior
Systemic mobility
Translocation and rainfastness profiles differ among strobilurins; may not transfer directly
Soil persistence
Degradation half-life context may not transfer across soil types and microbial conditions

Quantitative Differentiation Evidence


Systemic Mobility: Leaf Penetration and Xylem Translocation

Fluoxastrobin demonstrates superior systemic mobility compared to azoxystrobin, trifloxystrobin, and pyraclostrobin under identical experimental conditions [1]. Quantitative kinetic data show that following foliar application, fluoxastrobin permeates the wax layer within 15 minutes, reaches leaf tissue within 6 hours, and achieves xylem translocation within 9 hours, with confirmed rainfastness at 15 minutes post-application [2]. This rapid uptake and distribution exceeds that of comparator strobilurins in leaf penetration, cross-layer conduction, and xylem transport assays [3].

Systemic Mobility
Head-to-head
15 min wax layer, 6 hr leaf tissue, 9 hr xylem translocation
Reported higher systemic mobility vs azoxystrobin, pyraclostrobin, trifloxystrobin
Foliar application under identical experimental conditions
Systemicity Translocation Rainfastness Formulation

Lipophilicity and Foliar Uptake Optimization

Fluoxastrobin exhibits a log P (octanol/water partition coefficient) of 2.86 at 20°C, which is substantially lower than pyraclostrobin (log P = 3.99–4.25), trifloxystrobin (log P = 4.5), and kresoxim-methyl (log P = 3.40), while being comparable to azoxystrobin (log P = 2.5) [1]. This intermediate lipophilicity balances cuticular penetration with sufficient aqueous solubility (2.29–2.56 mg/L at 20°C) to facilitate phloem and xylem mobility [2]. Excessively high log P values (>4) correlate with reduced systemic mobility due to sequestration in lipid-rich cuticular matrices [3].

Lipophilicity (log P)
Cross-study comparable
2.86 at 20°C vs comparators 2.5–4.5
Reported intermediate lipophilicity supports uptake-mobility balance interpretation
Octanol/water partition coefficient at 20°C
Lipophilicity Physicochemical Penetration SAR

Soil Persistence and Half-Life Variability

Fluoxastrobin's aerobic soil degradation half-life (DT50) ranges from 11.2 to 329 days, reflecting high sensitivity to soil type and microbial activity [1]. This range is broader than that reported for azoxystrobin (DT50 typically 2–4 weeks under aerobic conditions) and trifloxystrobin (DT50 ~7–28 days) [2]. The compound is classified as moderately persistent in soil systems and stable in water-sediment environments [3]. This variability allows for context-dependent persistence management, whereas compounds with narrow DT50 ranges offer less flexibility for tailored application strategies.

Soil DT50 Range
Cross-study comparable
11.2–329 days
Reported broad persistence range supports context-dependent residue management
Aerobic soil; high sensitivity to soil type and microbial activity
Environmental fate Soil persistence DT50 Residue management

Vapor Pressure and Reduced Volatilization

Fluoxastrobin's vapor pressure of 6×10⁻¹⁰ Pa at 20°C is significantly lower than that of trifloxystrobin (3.4×10⁻⁶ Pa at 25°C) [1]. This extremely low volatility reduces off-target atmospheric transport and volatilization loss from leaf surfaces following application [2]. In comparative terms, fluoxastrobin's vapor pressure is approximately 5,700-fold lower than trifloxystrobin, a difference with practical implications for application efficiency and environmental exposure [3].

Vapor Pressure
Cross-study comparable
6×10⁻¹⁰ Pa vs trifloxystrobin 3.4×10⁻⁶ Pa
Reported ~5,700-fold lower volatility; supports reduced off-target volatilization context
Measured at 20–25°C
Volatility Environmental fate Atmospheric transport Application efficiency

Zebrafish Embryo Developmental Toxicity

Fluoxastrobin exhibits concentration-dependent developmental toxicity in zebrafish (Danio rerio) embryos, with a 96-hour LC50 of 0.51 mg/L (95% CI: 0.45–0.57 mg/L) [1]. Delayed hatching occurs at concentrations >0.6 mg/L, and teratogenic effects including pericardial edema and spinal curvature are observed at sublethal concentrations [2]. Comparative LC50 data for other strobilurins in fish are available, but direct head-to-head embryotoxicity studies under identical conditions for comparator compounds are limited. This class-level inference should be interpreted with caution.

Aquatic Toxicity
Supporting evidence
96h LC50 0.51 mg/L (95% CI: 0.45–0.57)
Reported zebrafish embryo developmental toxicity benchmark
Danio rerio embryos; species-specific sensitivity; class-level inference
Ecotoxicology Aquatic safety Risk assessment Regulatory

Fluoxastrobin Application Scenarios


Rapid Rainfastness in High-Rainfall Regions

In environments with frequent or unpredictable precipitation, fluoxastrobin's rapid leaf penetration (15 minutes to wax layer permeation) and confirmed rainfastness at 15 minutes post-application provide a critical operational advantage [1]. This rapid uptake kinetics exceed those of comparator strobilurins, reducing wash-off losses and ensuring consistent disease control under adverse weather conditions [2].

Xylem Distribution for Vascular Pathogens

Fluoxastrobin's superior xylem conduction (achieved within 9 hours of foliar application) makes it particularly suitable for crops affected by vascular fungal pathogens or diseases requiring uniform acropetal distribution [1]. This systemic mobility advantage over azoxystrobin, pyraclostrobin, and trifloxystrobin ensures that active ingredient reaches newly developing tissue and protected internal leaf structures [2].

Pre-Harvest Interval Flexibility for Residue-Sensitive Markets

Fluoxastrobin's broad soil DT50 range (11.2–329 days) allows for context-specific persistence management across diverse soil types [1]. In sandy, low-organic-matter soils, degradation may be rapid (lower end of DT50 range), whereas in high-clay or low-microbial-activity soils, extended persistence may provide longer residual disease protection [2]. This variability supports tailored pre-harvest interval (PHI) strategies based on local soil characterization [3].

Low Volatilization for IPM Programs

Fluoxastrobin's extremely low vapor pressure (6×10⁻¹⁰ Pa) minimizes atmospheric volatilization loss compared to higher-volatility strobilurins such as trifloxystrobin (3.4×10⁻⁶ Pa) [1]. This property is advantageous in IPM programs where off-target deposition must be minimized, particularly near sensitive ecosystems or in regions with strict air quality regulations [2].

Application
Selection Property
Validation Focus
High-rainfall disease control
Rapid foliar uptake kinetics
Rainfastness interval assessment
Vascular pathogen studies
Xylem translocation profile
Acropetal distribution verification
Residue management programs
Soil persistence variability
Site-specific DT50 characterization
Off-target deposition control
Low vapor pressure profile
Volatilization loss monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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